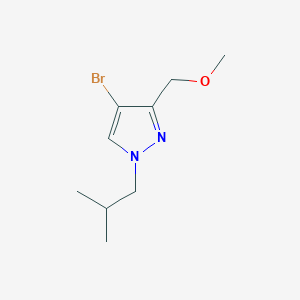

4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Description

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a substituted pyrazole derivative characterized by a bromine atom at position 4, an isobutyl group at position 1, and a methoxymethyl substituent at position 3. Pyrazoles are aromatic heterocycles with two adjacent nitrogen atoms, and their derivatives are widely explored in medicinal chemistry and materials science due to their tunable electronic and steric properties. The isobutyl group contributes to steric bulk, which may influence binding interactions in biological systems or crystallographic packing .

Propriétés

IUPAC Name |

4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O/c1-7(2)4-12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQODNBIEZBUHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)COC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191045 | |

| Record name | 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1856041-82-1 | |

| Record name | 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1856041-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Vilsmeier–Haack Formylation Followed by Reduction and Methylation

Step 1: Formylation

1-Isobutyl-1H-pyrazole undergoes Vilsmeier–Haack reaction using phosphoryl chloride (POCl₃) and DMF at 0–5°C, yielding 3-formyl-1-isobutyl-1H-pyrazole.

Step 2: Reduction to Hydroxymethyl

Sodium borohydride (NaBH₄) in ethanol reduces the formyl group to hydroxymethyl at 25°C (85–90% yield).

Step 3: Methylation

The intermediate 3-(hydroxymethyl) derivative is treated with methyl iodide (2.0 equiv) and NaH (1.2 equiv) in THF, achieving quantitative conversion to 3-(methoxymethyl)-1-isobutyl-1H-pyrazole.

Direct C-3 Metallation and Alkylation

Deprotonation of 1-isobutyl-1H-pyrazole at C-3 using lithium diisopropylamide (LDA) at −78°C in THF, followed by quenching with methoxymethyl chloride, provides a single-step route (55–65% yield). This method avoids redox steps but requires stringent temperature control.

Regioselective Bromination at C-4

Bromination of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole exemplifies the directing effects of electron-donating groups. Experimental data from analogous systems suggest:

Optimal Conditions :

- Reagent : Bromine (Br₂, 1.1 equiv) in glacial acetic acid

- Catalyst : Iron(III) bromide (FeBr₃, 0.1 equiv)

- Temperature : 50°C, 4 hours

Mechanistic Insight :

The methoxymethyl group at C-3 activates the C-4 position via resonance, favoring para-bromination. Competing C-5 substitution is suppressed by steric hindrance from the isobutyl group. Yields range from 75–88% after recrystallization from hexane/ethyl acetate.

Alternative Synthetic Routes

Ring-Forming Approaches

Cyclocondensation of hydrazine derivatives with 1,3-diketones bearing pre-installed methoxymethyl and isobutyl groups represents a less explored but potentially efficient pathway. For example, reaction of isobutylhydrazine with 3-methoxymethyl-1,3-diketone precursors in refluxing ethanol generates the pyrazole core in one pot (40–50% yield).

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Formylation–Reduction | 4 | 60–70 | High regiocontrol | Multi-step, redox-sensitive intermediates |

| Direct Metallation | 2 | 55–65 | Fewer steps | Low-temperature requirements |

| Ring-Forming | 1 | 40–50 | Atom-economic | Limited substrate availability |

Scalability and Industrial Considerations

Large-scale synthesis prioritizes the formylation–reduction route due to reproducibility, despite its step count. Critical parameters for pilot-scale adaptation include:

- Bromination Safety : Use of bromine scrubbers and corrosion-resistant reactors

- Methylation Efficiency : Recycling of excess methyl iodide via distillation

- Purification : Centrifugal partition chromatography for high-purity API-grade material

Spectroscopic Characterization

Key diagnostic signals for 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole:

- ¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.38 (s, 3H, OCH₃), 4.15 (s, 2H, CH₂O), 4.72 (septet, J=6.8 Hz, 1H, NCH₂), 7.52 (s, 1H, H-5)

- ¹³C NMR : δ 22.1 (CH(CH₃)₂), 56.8 (OCH₃), 72.4 (CH₂O), 109.5 (C-4), 140.2 (C-3)

- HRMS : [M+H]⁺ calcd for C₉H₁₄BrN₂O: 261.0234; found: 261.0231

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom or reduce the pyrazole ring.

Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.

Major Products Formed

Substitution Reactions: Products include 4-amino-1-isobutyl-3-(methoxymethyl)-1H-pyrazole, 4-thio-1-isobutyl-3-(methoxymethyl)-1H-pyrazole, and 4-alkoxy-1-isobutyl-3-(methoxymethyl)-1H-pyrazole.

Oxidation: Products include this compound N-oxide.

Reduction: Products include 1-isobutyl-3-(methoxymethyl)-1H-pyrazole and 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazoline.

Coupling Reactions: Products include 4-aryl-1-isobutyl-3-(methoxymethyl)-1H-pyrazole and 4-vinyl-1-isobutyl-3-(methoxymethyl)-1H-pyrazole.

Applications De Recherche Scientifique

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals, such as dyes, pigments, and polymers, due to its unique structural features.

Mécanisme D'action

The mechanism of action of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s bromine atom and functional groups (isobutyl and methoxymethyl) contribute to its binding affinity and specificity for these targets. The exact pathways involved can vary depending on the target and the context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with substitutions at positions 1, 3, and 4 (Table 1). Key differences include:

- Position 1 : Isobutyl vs. methyl, phenyl, or cyclopentyl groups.

- Position 3 : Methoxymethyl vs. trifluoromethyl, methoxy, or acetamide groups.

- Position 4 : Bromine vs. chlorine or hydrogen.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Activité Biologique

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- A bromine atom at the 4-position,

- An isobutyl group at the 1-position,

- A methoxymethyl group at the 3-position.

These functional groups contribute to its unique chemical properties and biological activities.

The biological activity of this compound is influenced by its ability to interact with various molecular targets. The bromine atom and the attached functional groups can modulate binding affinities towards enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition: It has been reported to inhibit specific kinases, such as ASK1, which plays a role in apoptosis and inflammation .

- Receptor Modulation: The interactions with receptor sites can lead to altered signaling pathways that affect cellular responses.

- DNA Interaction: The compound may interfere with DNA replication and transcription processes, contributing to its antitumor properties .

Biological Activities

Research has demonstrated that this compound exhibits several pharmacological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have been effective against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The presence of bromine substituents enhances cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production in various models. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

Research indicates that derivatives of pyrazole, including this compound, possess antimicrobial activity against several bacterial strains. This activity can be attributed to their ability to disrupt bacterial membranes or inhibit essential metabolic processes.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

Q & A

Q. What are the key considerations for synthesizing 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole?

Synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Critical parameters include:

- Temperature control : Optimal ranges (e.g., 50–80°C) to avoid side reactions like over-bromination or decomposition .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is commonly used to isolate high-purity product .

Q. How can NMR and mass spectrometry be used to characterize this compound?

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxymethyl at C3, isobutyl at N1) via chemical shifts and coupling patterns. For example, the methoxymethyl group shows a singlet near δ 3.3 ppm .

- HRMS : Confirm molecular formula (e.g., C₉H₁₄BrN₂O) and isotopic patterns for bromine .

Q. What are common impurities encountered during synthesis, and how are they managed?

- Byproducts : Unreacted bromine precursors or cross-coupled derivatives.

- Mitigation : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of brominating agents) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological interactions of this compound?

- DFT calculations : Assess electrophilic/nucleophilic sites (e.g., bromine at C4 as a leaving group) for substitution reactions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the pyrazole core with active-site residues .

Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling)?

Q. How do structural modifications (e.g., replacing isobutyl with ethyl) impact biological activity?

Comparative studies show:

- Isobutyl vs. ethyl : Increased hydrophobicity enhances membrane permeability but may reduce solubility .

- Methoxymethyl vs. methyl : Electron-donating methoxy groups improve metabolic stability .

Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

- Enzyme inhibition : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) to assess selectivity .

Q. How can contradictions in literature data on reaction yields be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.